Chlorpromazine Sulfoxide vs. Chlorpromazine: Central Dopaminergic Neuron Activity Comparison
Chlorpromazine sulfoxide is 50–100 times less potent than chlorpromazine in modulating the activity of central dopaminergic (A10) neurons, as measured by electrophysiological recordings [1]. This substantial reduction in dopaminergic activity directly explains the sulfoxide's loss of antipsychotic efficacy relative to the parent compound.
| Evidence Dimension | Potency in modulating central dopaminergic neuron activity |
|---|---|
| Target Compound Data | 50–100 fold lower potency than chlorpromazine |
| Comparator Or Baseline | Chlorpromazine (parent compound, baseline reference) |
| Quantified Difference | 50× to 100× reduced potency |
| Conditions | Electrophysiological recording of A10 dopaminergic neurons in rats |
Why This Matters
This 50–100× potency differential establishes chlorpromazine sulfoxide as an inactive metabolite for dopaminergic endpoints, making it essential as a negative control or internal standard in experiments where active vs. inactive metabolite differentiation is required.
- [1] Bunney BS, Aghajanian GK. A comparison of the effects of chlorpromazine, 7-hydroxychlorpromazine and chlorpromazine sulfoxide on the activity of central dopaminergic neurons. Life Sci. 1974;15(2):309-318. View Source
